({[(Z)-(4-bromophenyl)methylidene]amino}oxy)(2,4-dinitrophenyl)methanone
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Overview
Description
The compound “({[(Z)-(4-bromophenyl)methylidene]amino}oxy)(2,4-dinitrophenyl)methanone” is a complex organic molecule characterized by the presence of a bromophenyl group, a dinitrophenyl group, and an amino-oxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “({[(Z)-(4-bromophenyl)methylidene]amino}oxy)(2,4-dinitrophenyl)methanone” typically involves the following steps:
Formation of the Bromophenyl Intermediate: The bromophenyl group is introduced through a bromination reaction of a suitable phenyl precursor.
Formation of the Dinitrophenyl Intermediate: The dinitrophenyl group is introduced through a nitration reaction of a suitable phenyl precursor.
Coupling Reaction: The bromophenyl and dinitrophenyl intermediates are coupled through an amino-oxy linkage using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to dissolve reactants and facilitate reactions.
Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.
Chemical Reactions Analysis
Types of Reactions
The compound “({[(Z)-(4-bromophenyl)methylidene]amino}oxy)(2,4-dinitrophenyl)methanone” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Substituted compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
The compound “({[(Z)-(4-bromophenyl)methylidene]amino}oxy)(2,4-dinitrophenyl)methanone” has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “({[(Z)-(4-bromophenyl)methylidene]amino}oxy)(2,4-dinitrophenyl)methanone” involves its interaction with specific molecular targets. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, altering their activity.
Pathways Involved: Modulating biochemical pathways, such as oxidative stress or signal transduction pathways.
Conclusion
“this compound” is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C14H8BrN3O6 |
---|---|
Molecular Weight |
394.13 g/mol |
IUPAC Name |
[(Z)-(4-bromophenyl)methylideneamino] 2,4-dinitrobenzoate |
InChI |
InChI=1S/C14H8BrN3O6/c15-10-3-1-9(2-4-10)8-16-24-14(19)12-6-5-11(17(20)21)7-13(12)18(22)23/h1-8H/b16-8- |
InChI Key |
KJQPOIXREMMRFF-PXNMLYILSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N\OC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Br |
Canonical SMILES |
C1=CC(=CC=C1C=NOC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Br |
Origin of Product |
United States |
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